Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a complex organic compound with a molecular formula of C22H23NO7 and a molecular weight of 413.42 g/mol . This compound features a benzofuran ring, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2-({[(2R)-5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl]methyl}amino)-N-[(S)-2-furyl(phenyl)methyl]-2-oxoethanaminium
- Various benzofuran-based antimicrobial agents
Uniqueness
What sets Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23NO7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H23NO7/c1-6-29-13-7-8-17-15(9-13)20(12(2)30-17)21(24)23-16-11-19(27-4)18(26-3)10-14(16)22(25)28-5/h7-11H,6H2,1-5H3,(H,23,24) |
InChI Key |
DRRKNMIERZYPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C |
Origin of Product |
United States |
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